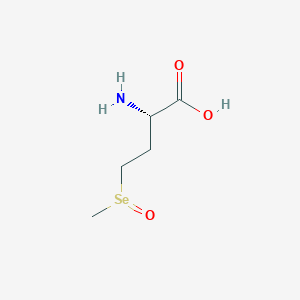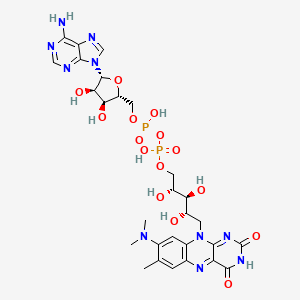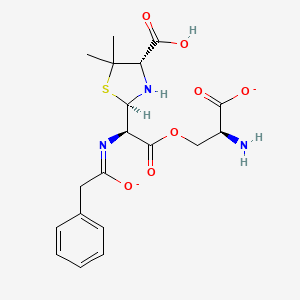
Penicillin G Acyl-Serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penicillin G Acyl-Serine is a derivative of penicillin G, a widely used antibiotic. This compound is known for its role in the synthesis of β-lactam antibiotics, which are crucial in treating bacterial infections. This compound is particularly significant due to its enzymatic properties, which make it a valuable tool in pharmaceutical and biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicillin G Acyl-Serine is synthesized through enzymatic reactions involving penicillin G acylase. This enzyme catalyzes the hydrolysis of penicillin G to produce 6-aminopenicillanic acid, which is then acylated to form this compound . The reaction conditions typically involve controlled temperatures and pH levels to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound involves the use of recombinant Escherichia coli strains that express penicillin G acylase. These strains are cultivated in bioreactors under specific conditions to maximize enzyme yield. The enzyme is then harvested and used in the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Penicillin G Acyl-Serine undergoes various chemical reactions, including hydrolysis, acylation, and condensation. These reactions are facilitated by the presence of penicillin G acylase, which acts as a catalyst .
Common Reagents and Conditions: The common reagents used in these reactions include penicillin G, 6-aminopenicillanic acid, and acyl donors. The reactions are typically carried out under mild conditions to preserve the integrity of the enzyme and the product .
Major Products: The major products formed from these reactions include β-lactam antibiotics such as ampicillin, amoxicillin, and cephalexin. These antibiotics are synthesized through the acylation of 6-aminopenicillanic acid with various acyl donors .
Scientific Research Applications
Penicillin G Acyl-Serine has a wide range of scientific research applications:
Mechanism of Action
Penicillin G Acyl-Serine exerts its effects through the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan in the bacterial cell wall. By acylating these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Penicillin G Acyl-Serine is unique due to its enzymatic synthesis and its role in producing β-lactam antibiotics. Similar compounds include:
Ampicillin: Another β-lactam antibiotic synthesized from 6-aminopenicillanic acid.
Amoxicillin: A β-lactam antibiotic with a broader spectrum of activity compared to penicillin G.
Cephalexin: A cephalosporin antibiotic synthesized using penicillin G acylase.
This compound stands out due to its specific enzymatic synthesis and its application in producing a wide range of β-lactam antibiotics.
Properties
Molecular Formula |
C19H23N3O7S-2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-[(1-oxido-2-phenylethylidene)amino]acetyl]oxypropanoate |
InChI |
InChI=1S/C19H25N3O7S/c1-19(2)14(17(26)27)22-15(30-19)13(18(28)29-9-11(20)16(24)25)21-12(23)8-10-6-4-3-5-7-10/h3-7,11,13-15,22H,8-9,20H2,1-2H3,(H,21,23)(H,24,25)(H,26,27)/p-2/t11-,13-,14-,15+/m0/s1 |
InChI Key |
USNINKBPBVKHHZ-CYUUQNCZSA-L |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)OC[C@@H](C(=O)[O-])N)N=C(CC2=CC=CC=C2)[O-])C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)OCC(C(=O)[O-])N)N=C(CC2=CC=CC=C2)[O-])C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


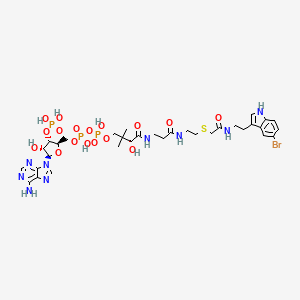
![5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine](/img/structure/B10777388.png)
![3-[(1-Amino-2-carboxy-ethyl)-hydroxy-phosphinoyl]-2-methyl-propionic acid](/img/structure/B10777393.png)
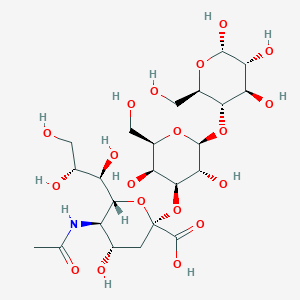
![1-Deoxy-6-O-phosphono-1-[(phosphonomethyl)amino]-L-threo-hexitol](/img/structure/B10777405.png)
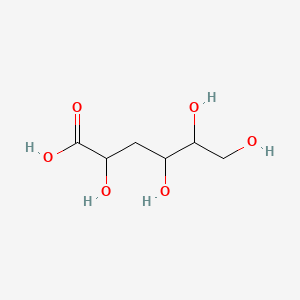
![5-(2-{2-[(Tert-butoxy-hydroxy-methyl)-amino]-1-hydroxy-3-phenyl-propylamino}-3-hydroxy-3-pentylamino-propyl)-2-carboxymethoxy-benzoic acid](/img/structure/B10777417.png)
![2-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate](/img/structure/B10777428.png)
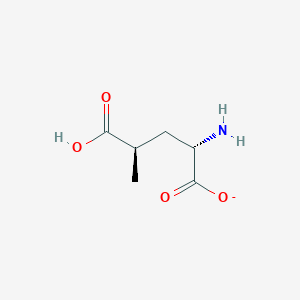
![(10R,11S,12S,14R,16S,20S,21R,22S)-16-[(R)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2S,3S,7R,8R,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777446.png)
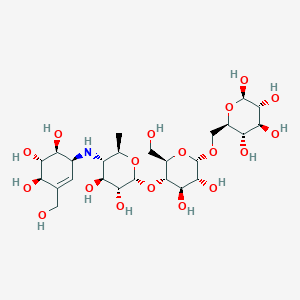
![Benzyl N-[(2S)-5-(diaminomethylamino)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B10777455.png)
